

A Technical Guide to the Structure Elucidation of Methyl Hydrogen Azelate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Methoxy-9-oxononanoic acid

Cat. No.: B016432

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the analytical techniques and data interpretation used to confirm the chemical structure of methyl hydrogen azelate (also known as monomethyl azelate or **9-methoxy-9-oxononanoic acid**). The document details the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, along with relevant experimental protocols.

Introduction

Methyl hydrogen azelate is the monomethyl ester of azelaic acid, a nine-carbon dicarboxylic acid. Its chemical formula is C₁₀H₁₈O₄, and it has a molecular weight of 202.25 g/mol. [1][2][3] [4] The structure consists of a nine-carbon aliphatic chain with a carboxylic acid group at one end and a methyl ester group at the other. The unambiguous confirmation of this structure is critical for its application in various fields, including the synthesis of polymers and as a surfactant. [5] This guide outlines the comprehensive analytical workflow for its structure elucidation.

Chemical and Physical Properties

A summary of the key physical and chemical properties of methyl hydrogen azelate is presented in Table 1.

Property	Value	Reference
IUPAC Name	9-methoxy-9-oxononanoic acid	[6]
CAS Number	2104-19-0	[2][7]
Molecular Formula	C10H18O4	[1][2][6]
Molecular Weight	202.25 g/mol	[1][4][7]
Appearance	Colorless to light yellow liquid or solid	[5][7]
Melting Point	22-24 °C (lit.)	[5]
Boiling Point	159-160 °C at 3 mmHg (lit.)	[5]
Density	1.045 g/mL at 20 °C (lit.)	[5]
Refractive Index	n20/D 1.446 (lit.)	[5]

Experimental Protocols

Synthesis of Methyl Hydrogen Azelate via Ozonolysis

A common method for synthesizing methyl hydrogen azelate is through the ozonolysis of methyl oleate.[8]

Protocol:

- Ozonolysis: Methyl oleate is dissolved in a mixture of acetic acid and hexane. The solution is cooled to 10-13 °C, and ozone is bubbled through the mixture until the reaction is complete (indicated by a color change or TLC analysis).
- Oxidative Workup: The resulting ozonide is then subjected to oxidative cleavage. The temperature is raised to 90-95 °C, and oxygen is passed through the solution for approximately 2.5 hours.[8] This process cleaves the double bond of methyl oleate to yield methyl hydrogen azelate and pelargonic acid.
- Purification: The crude product is purified, often by molecular distillation, to isolate methyl hydrogen azelate with a purity of ≥96%. [8]

Other reported synthesis methods include the direct esterification of azelaic acid with methanol or the transesterification of nonyl alcohol and methyl formate.[5]

Spectroscopic Data and Interpretation

The following sections detail the analysis of methyl hydrogen azelate using various spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Methodology: Electron Ionization (EI) mass spectrometry is performed. The sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Data Interpretation: The mass spectrum provides clear evidence for the structure. The molecular ion peak $[M]^+$ is observed at an m/z of 202, which corresponds to the molecular weight of $C_{10}H_{18}O_4$.[9] Key fragment ions are summarized in Table 2.

m/z	Proposed Fragment Ion	Interpretation
202	$[\text{C10H18O}_4]^{+\bullet}$	Molecular Ion (M^+)
171	$[\text{M} - \text{OCH}_3]^{+}$	Loss of the methoxy group from the ester.
152	$[\text{M} - \text{H}_2\text{O} - \text{OCH}_2]^{+\bullet}$	Complex fragmentation, potentially involving loss of water and formaldehyde.
143	$[\text{M} - \text{COOCH}_3]^{+}$	Loss of the carbomethoxy group.
124	$[\text{M} - \text{H}_2\text{O} - \text{COOCH}_3]^{+\bullet}$	Further fragmentation after initial losses.
111	$[\text{C}_7\text{H}_{11}\text{O}]^{+}$	Cleavage within the aliphatic chain.
83	$[\text{C}_5\text{H}_7\text{O}]^{+}$	Cleavage within the aliphatic chain.
74	$[\text{CH}_3\text{OCOCH}_2]^{+\bullet}$	McLafferty rearrangement, characteristic of methyl esters. This is a very common and indicative fragment. [9] [10]
59	$[\text{COOCH}_3]^{+}$	Carbomethoxy fragment.
55	$[\text{C}_4\text{H}_7]^{+}$	Aliphatic chain fragment.

Data sourced from ChemicalBook and NIST WebBook.[\[2\]](#)[\[9\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology: A thin film of the sample (if liquid) or a mull (if solid) is placed in the path of an infrared beam, and the absorbance of light at different wavenumbers is measured.

Data Interpretation: The IR spectrum shows characteristic absorption bands confirming the presence of both a carboxylic acid and a methyl ester. The key peaks are detailed in Table 3.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
~2500-3300 (broad)	O-H (Carboxylic Acid)	Stretching
~2930, ~2850	C-H (Aliphatic)	Stretching
~1740	C=O (Ester)	Stretching
~1710	C=O (Carboxylic Acid)	Stretching
~1460	C-H (Aliphatic)	Bending
~1200	C-O (Ester/Acid)	Stretching

The presence of two distinct carbonyl (C=O) stretching frequencies around 1740 cm⁻¹ (ester) and 1710 cm⁻¹ (acid), along with the very broad O-H stretch, are definitive indicators of the methyl hydrogen azelate structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

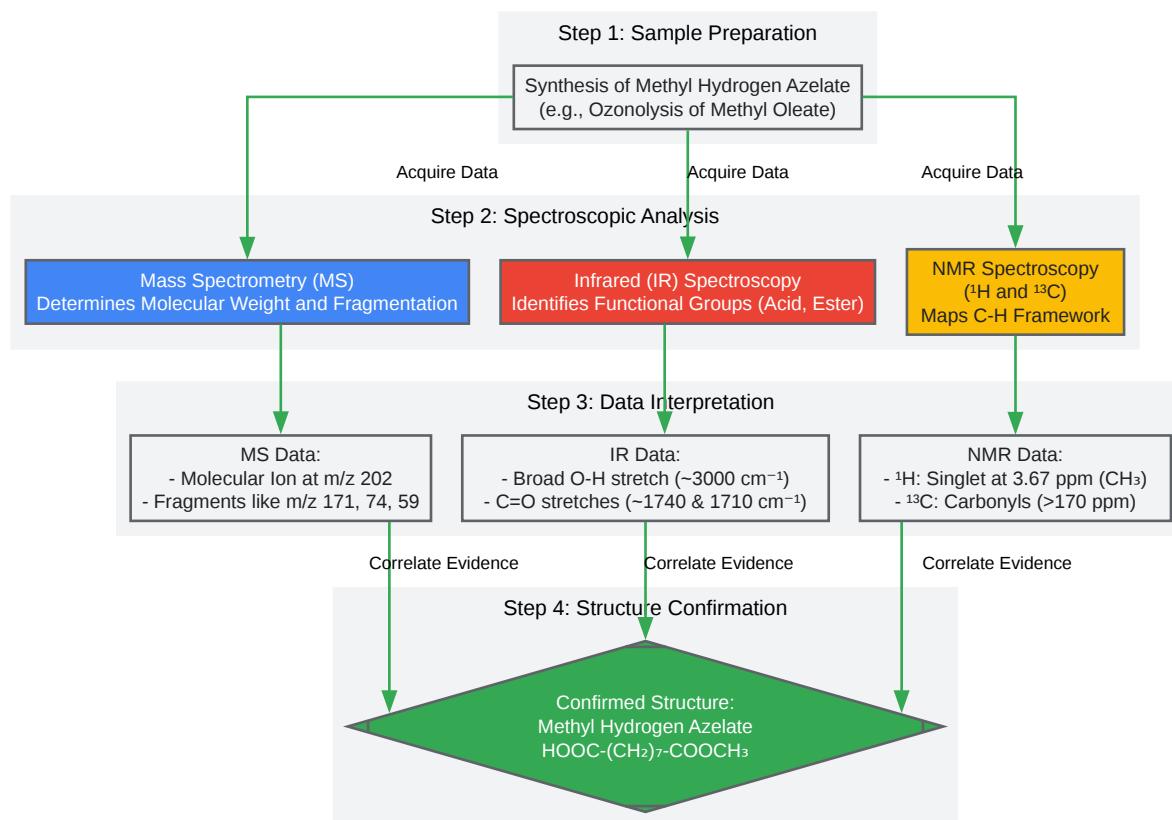
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong magnetic field. The nuclei are irradiated with radiofrequency pulses, and the resulting signals are detected.

Data Interpretation: The ¹H NMR spectrum confirms the presence of the methyl ester group and the aliphatic chain. The signals are assigned as shown in Table 4.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.0 (broad)	Singlet	1H	HOOC-
3.67	Singlet	3H	CH ₃ -O-C=O
2.35	Triplet	2H	HOOC-CH ₂ -
2.31	Triplet	2H	-CH ₂ -COOCH ₃
1.63	Multiplet	4H	HOOC-CH ₂ -CH ₂ - and -CH ₂ -CH ₂ -COOCH ₃
1.34	Multiplet	6H	-(CH ₂) ₃ - (central methylene groups)

Data sourced from ChemicalBook for a 400 MHz spectrum in CDCl₃.^[9] The distinct singlet at 3.67 ppm is characteristic of the methyl ester protons. The broad singlet far downfield (~11.0 ppm) is indicative of the acidic proton of the carboxylic acid.


Data Interpretation: The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments. For methyl hydrogen azelate, 10 distinct signals are expected. The predicted chemical shifts and assignments are listed in Table 5.

Chemical Shift (δ , ppm)	Assignment
~179	C=O (Carboxylic Acid)
~174	C=O (Ester)
~51.5	CH ₃ -O-
~34.0	-CH ₂ -COOH
~33.8	-CH ₂ -COOCH ₃
~29.0 (multiple)	-(CH ₂) ₃ - (central methylene groups)
~24.8	HOOC-CH ₂ -CH ₂ -
~24.6	-CH ₂ -CH ₂ -COOCH ₃

Note: These are predicted values based on standard chemical shift ranges for similar functional groups. The central methylene carbons may have very similar chemical shifts and could overlap.

Visualization of the Elucidation Workflow

The logical process for the structure elucidation of methyl hydrogen azelate is depicted in the following workflow diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the structure elucidation of methyl hydrogen azelate.

Conclusion

The collective evidence from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides an unambiguous confirmation of the structure of methyl hydrogen azelate. The molecular weight determined by MS aligns perfectly with the chemical formula C10H18O4. IR spectroscopy confirms the presence of both carboxylic acid and methyl ester functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, corroborating the linear nine-carbon chain with functional groups at either end. This comprehensive analytical approach ensures the structural integrity of the compound for its intended scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl Hydrogen Azelate | Sigma-Aldrich [sigmaaldrich.com]
- 2. Nonanedioic acid, monomethyl ester [webbook.nist.gov]
- 3. 壬二酸氢甲酯 85%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 4. mono-Methyl azelate (85%) - Amerigo Scientific [amerigoscientific.com]
- 5. China methyl hydrogen azelate(CAS#2104-19-0) Manufacturer and Supplier | Xinchem [xinchem.com]
- 6. pschemicals.com [pschemicals.com]
- 7. Monomethyl Azelate | 2104-19-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. AZELAIC ACID MONOMETHYL ESTER(2104-19-0) IR Spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Technical Guide to the Structure Elucidation of Methyl Hydrogen Azelate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016432#structure-elucidation-of-methyl-hydrogen-azelate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com